molecular formula C9H15N3OS B3020993 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 869944-96-7

5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3020993
CAS No.: 869944-96-7
M. Wt: 213.3 g/mol
InChI Key: CAFYJUHLIUYUDU-UHFFFAOYSA-N
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Description

5-Ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 869944-96-7) is a chemical compound with the molecular formula C9H15N3OS and a molecular weight of 213.30 g/mol. It is a 1,2,4-triazole derivative, a class of nitrogen-containing heterocyclic compounds known for their significant and broad-spectrum biological activities . The 1,2,4-triazole pharmacophore is a fundamental structural component in numerous established antifungal pharmaceutical agents, including fluconazole, itraconazole, and voriconazole . This class of compounds primarily acts by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway . The inhibition leads to a disruption in the production of ergosterol, an essential component of the fungal cell membrane, resulting in potent antifungal effects. The specific substitution pattern of this compound—featuring an ethyl group at the 5-position and a tetrahydrofuran-2-ylmethyl group at the 4-position of the triazole ring—makes it a valuable intermediate for researchers investigating Structure-Activity Relationships (SAR) to develop novel antifungal candidates with improved efficacy and selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-2-8-10-11-9(14)12(8)6-7-4-3-5-13-7/h7H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYJUHLIUYUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with tetrahydrofuran-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethyl group and the tetrahydrofuran moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the notable applications of this compound is its potential as an antiviral agent. Research has indicated that triazole derivatives exhibit significant activity against various viruses. For instance, triazole compounds have shown efficacy against West Nile Virus (WNV) and Dengue Virus (DENV), making them candidates for further investigation in antiviral drug development .

Inhibitory Mechanism
The compound acts as an inhibitor of specific viral proteases. For example, a related compound was identified as a noncovalent oral inhibitor of the SARS-CoV-2 3CL protease, highlighting the potential for triazole derivatives in combating viral infections . The mechanism involves the binding of the compound to the active site of the protease, preventing viral replication.

Agricultural Applications

Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. 5-Ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be explored for use in crop protection. The triazole ring structure is known to interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This leads to the inhibition of fungal growth and offers a pathway for developing new fungicides .

Case Study: Crop Protection
A study examining various triazole fungicides demonstrated that modifications in the side chains significantly influence their efficacy against specific fungal pathogens. The addition of tetrahydrofuran moieties could enhance solubility and bioavailability, making this compound a strong candidate for agricultural applications.

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. The thiol group allows for thiol-ene click chemistry, facilitating the formation of cross-linked polymer networks that exhibit desirable mechanical properties .

Data Table: Comparison of Triazole Derivatives in Polymer Applications

Compound NameStructureApplicationEfficacy
This compoundstructureCross-linking agent in polymersHigh
1-HydroxytriazolestructureAntifungal agentMedium
2-MethyltriazolestructureSolvent stabilizationLow

Mechanism of Action

The mechanism of action of 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazole-3-thiol derivatives differ primarily in their substituents, which dictate their physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
5-Ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 4: Tetrahydrofuran-2-ylmethyl; 5: Ethyl Potential for hydrogen bonding due to tetrahydrofuran oxygen; moderate lipophilicity
5-(4-Chlorophenoxy)methyl-4H-1,2,4-triazole-3-thiol 5: (4-Chlorophenoxy)methyl High corrosion inhibition (90% efficiency for AA6061 alloy in HCl)
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4: Schiff base (4-methoxybenzylidene); 5: Pyrazole Antimicrobial activity (73–81% synthesis yield)
5-(2-Pyrazinyl)-4H-1,2,4-triazole-3-thiol derivatives (60–62) 4: Fluorinated benzylidene; 5: Pyrazinyl Antibacterial activity against P. aeruginosa (MIC: 2.8–21.7 µM)
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 5: 4-Chlorophenyl Inhibits auxin biosynthesis (IAA content reduction in plants)
5-[(2-Fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol 4: 1-Methoxypropan-2-yl; 5: (2-Fluorophenoxy)methyl High solubility in polar solvents (CAS: 522624-44-8)

Physicochemical Properties

  • Lipophilicity : The tetrahydrofuran-2-ylmethyl group in the target compound likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or benzylidene groups) .
  • Tautomeric Stability : Triazole-thiols exist in thione-thiol tautomeric equilibria. Computational studies (e.g., on oxadiazole-thiones) suggest thione forms are energetically favored by ~10–12 kcal/mol in aqueous media .

Biological Activity

5-Ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃OS, with a molecular weight of 213.3 g/mol. The structure incorporates a tetrahydrofuran moiety linked to a triazole ring, which is critical for its biological activity.

The biological activity of triazole derivatives often hinges on their ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Antimicrobial Activity : Triazoles can inhibit the synthesis of ergosterol in fungal cell membranes or interfere with bacterial cell wall synthesis.
  • Anticancer Activity : They may induce apoptosis in cancer cells by targeting signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Triazoles can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • A study demonstrated that compounds similar to this compound showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential. Research has shown that certain triazole compounds can selectively inhibit the growth of various cancer cell lines:

  • In vitro studies revealed that this compound exhibited cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
Cell Line IC50 (µM)
IGR39 (Melanoma)5.0
MDA-MB-231 (Breast)7.5

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been investigated. Studies have employed assays like DPPH and ABTS to quantify the radical-scavenging ability:

  • The antioxidant activity of related compounds was comparable to ascorbic acid, with IC50 values indicating strong potential for reducing oxidative stress .
Compound IC50 (µM)
Ascorbic Acid0.87
Related Triazole0.397

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Nucleophilic substitution is a common approach for synthesizing 1,2,4-triazole-3-thiol derivatives. For example, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized via this method using thiourea derivatives and hydrazine hydrate . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (70–90°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Combine IR spectroscopy (to identify thiol S-H stretches at 2550–2600 cm⁻¹), ¹H/¹³C NMR (to confirm substituent positions and integration ratios), and elemental analysis (to validate molecular formula). For example, DFT-calculated NMR chemical shifts (B3LYP/6-311G(d,p) basis set) showed <5% deviation from experimental values in similar triazole derivatives .

Q. What pharmacological activities have been reported for 1,2,4-triazole-3-thiol derivatives, and what structural features correlate with these activities?

  • Methodological Answer : Substituents on the triazole ring critically influence activity. For instance:

  • Anticancer : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced cytotoxicity via topoisomerase inhibition .
  • Antimicrobial : Thiophene or pyrrole substituents improve binding to microbial enzymes (e.g., dihydrofolate reductase) .
  • ADME profiles : Alkyl chains (e.g., ethyl) enhance metabolic stability, while polar groups (e.g., hydroxyl) improve solubility .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the molecular geometry and electronic properties of this compound?

  • Methodological Answer : Use B3LYP/6-311G(d,p) to optimize geometry and calculate vibrational frequencies. For example, torsion angle scans (from –180° to +180° in 20° steps) revealed conformational flexibility in the tetrahydrofuran-2-ylmethyl group, impacting HOMO-LUMO gaps (ΔE ≈ 4.5–5.0 eV) . Compare computed IR/NMR data with experimental results to validate models .

Q. What strategies are effective in resolving discrepancies between experimental and computational data (e.g., NMR chemical shifts, IR vibrational frequencies)?

  • Methodological Answer :

  • Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for dielectric environments .
  • Basis set expansion : Use 6-311++G(d,p) for better accuracy in predicting NMR shifts .
  • Vibrational scaling factors : Apply a 0.96–0.98 scaling factor to DFT-calculated IR frequencies to match experimental data .

Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound with target proteins?

  • Methodological Answer :

Protein Preparation : Retrieve target structures (e.g., PDB: 1MVR for antifungal targets) and remove water/ligands.

Grid Box Setup : Define active sites using residues within 10 Å of the co-crystallized ligand.

Docking Parameters : Use AutoDock Vina with Lamarckian GA. For example, 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol showed a binding energy of –8.2 kcal/mol to CYP51 .

Q. What are the critical factors in designing derivatives to enhance pharmacokinetic properties while maintaining activity?

  • Methodological Answer :

  • Lipophilicity : Introduce alkyl groups (e.g., ethyl) to improve logP (target range: 2–3) for blood-brain barrier penetration .
  • Metabolic stability : Replace metabolically labile groups (e.g., ester) with bioisosteres (e.g., amide).
  • Solubility : Add sodium/potassium salt-forming groups (e.g., carboxylate) to enhance aqueous solubility .

Q. How does the conformational flexibility of the tetrahydrofuran-2-ylmethyl substituent influence biological interactions?

  • Methodological Answer : Torsion angle analysis (via DFT) revealed that a 60° dihedral angle minimizes steric hindrance, allowing optimal binding to hydrophobic pockets (e.g., in kinase targets). Flexibility also modulates entropy-enthalpy trade-offs during binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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